Einecs 240-578-3

Description

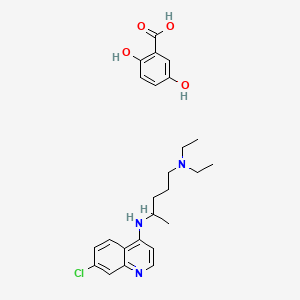

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

16510-14-8 |

|---|---|

Molecular Formula |

C25H32ClN3O4 |

Molecular Weight |

474.0 g/mol |

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;2,5-dihydroxybenzoic acid |

InChI |

InChI=1S/C18H26ClN3.C7H6O4/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;8-4-1-2-6(9)5(3-4)7(10)11/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);1-3,8-9H,(H,10,11) |

InChI Key |

NJAVYAZYVFVSRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.C1=CC(=C(C=C1O)C(=O)O)O |

Related CAS |

97158-47-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 2-Mercaptobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Mercaptobenzimidazole (2-MBI). It includes detailed experimental protocols, tabulated quantitative data, and structural visualizations to support advanced research and development applications.

Chemical Structure and Tautomerism

2-Mercaptobenzimidazole (IUPAC Name: 1,3-dihydro-2H-benzimidazole-2-thione) is a bicyclic heterocyclic compound featuring a fused benzene and imidazole ring system.[1] A key characteristic of its structure is the existence of a tautomeric equilibrium between the thione and thiol forms.[2][3] In the solid state, the molecule predominantly exists as the thione tautomer, which is characterized by a carbon-sulfur double bond (C=S).[4][5] Theoretical calculations also indicate that the thione form is the more stable tautomer in the gas phase and in solution.[6][7] This equilibrium is crucial for its chemical reactivity and biological activity.

Caption: Thiol-Thione tautomerism of 2-Mercaptobenzimidazole.

Physicochemical and Spectroscopic Data

The structural properties of 2-Mercaptobenzimidazole have been extensively characterized using various analytical techniques. Key physicochemical and spectroscopic data are summarized below for reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 583-39-1 | |

| Molecular Formula | C₇H₆N₂S | [8] |

| Molecular Weight | 150.22 g/mol | [8] |

| Appearance | White to light yellow crystalline powder | [9][10] |

| Melting Point | 300-304 °C | [11][12] |

| Solubility | Soluble in ethanol, acetone, ethyl acetate. Insoluble in water, benzene, chloroform. | [9] |

| Density | ~1.42 g/cm³ | [10][13] |

Table 2: Spectroscopic Data

| Technique | Solvent/Method | Peak Position (δ in ppm or ν in cm⁻¹) | Assignment | Reference |

| ¹H NMR | DMSO-d₆ | δ 12.20 (singlet, 2H) | 2 x NH protons (disappears on D₂O exchange) | [14] |

| DMSO-d₆ | δ 7.27–7.36 (multiplet, 4H) | Aromatic protons (ArH) | [15] | |

| ¹³C NMR | DMSO-d₆ | δ 168.00 | C=S | [16] |

| DMSO-d₆ | δ 131.25, 131.59 | Aromatic C (quaternary) | [16] | |

| DMSO-d₆ | δ 111.00 | Aromatic CH | [16] | |

| FT-IR | KBr Disc | ν 3283 - 3366 | N-H stretching | |

| KBr Disc | ν 3060 - 3061 | Aromatic C-H stretching | ||

| KBr Disc | ν 1601 - 1610 | C=N stretching |

Table 3: Crystal Structure and Bond Length Data

The crystal structure of 2-MBI has been determined by X-ray crystallography, confirming its planar nature and the predominance of the thione form in the solid state.[4] Molecules are linked by N-H···S hydrogen bonds.[4]

| Parameter | Value | Method | Reference |

| Crystal System | Monoclinic | X-ray Diffraction | [4] |

| Space Group | P2₁/m | X-ray Diffraction | [4] |

| C=S Bond Length | 1.671(8) Å | X-ray Diffraction | [4] |

| C-N Bond Length (avg) | 1.381 Å (in imidazole ring) | X-ray Diffraction | [4] |

| C-C Bond Length (avg) | 1.389 Å (in benzene ring) | X-ray Diffraction | [4] |

| N-H···S H-Bond | 3.366 Å | X-ray Diffraction | [4] |

Experimental Protocols

Synthesis of 2-Mercaptobenzimidazole

A common and efficient method for the synthesis of 2-Mercaptobenzimidazole involves the reaction of o-phenylenediamine with potassium ethyl xanthate or carbon disulfide.[2][11]

Caption: General workflow for the synthesis of 2-Mercaptobenzimidazole.

Detailed Protocol:

-

Reaction Setup: In a 1-liter flask, combine o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole), 300 mL of 95% ethanol, and 45 mL of water.[11]

-

Reflux: Heat the mixture under reflux for 3 hours.[11]

-

Decolorization: Cautiously add 12 g of Norit (activated charcoal) to the hot mixture and continue to heat at reflux for an additional 10 minutes.[11]

-

Filtration: Remove the Norit by hot filtration.

-

Precipitation: Heat the filtrate to 60–70 °C and add 300 mL of warm tap water (60–70 °C). While stirring vigorously, add a solution of 25 mL of acetic acid in 50 mL of water. The product will begin to separate as white crystals.[11]

-

Crystallization: To ensure complete crystallization, place the mixture in a refrigerator for at least 3 hours.[11]

-

Isolation: Collect the product on a Büchner funnel, wash with water, and dry overnight at 40 °C. The expected yield is approximately 84–86%.[11]

Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized 2-Mercaptobenzimidazole.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing a small amount of the dried product with spectroscopic grade KBr powder and pressing it into a transparent pellet.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Expected Peaks: Confirm the presence of key functional groups by identifying characteristic absorption bands, such as N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3060 cm⁻¹), and C=N stretching (~1610 cm⁻¹).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the product in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Expected Signals for ¹H NMR: Observe a broad singlet around δ 12.20 ppm corresponding to the two equivalent N-H protons and multiplets in the aromatic region (δ 7.2-7.4 ppm).[14][15]

-

Expected Signals for ¹³C NMR: Identify the characteristic thione carbon (C=S) signal around δ 168 ppm and signals for the aromatic carbons.[16]

Biological and Industrial Significance

2-Mercaptobenzimidazole and its derivatives are of significant interest due to their wide array of biological activities, including antimicrobial, antifungal, anti-HIV, analgesic, and anti-inflammatory properties.[2][15][17] This has made the benzimidazole scaffold a valuable pharmacophore in drug discovery.[17][18] Industrially, it is used as a non-staining antioxidant in the rubber industry, a corrosion inhibitor for metals like copper and steel, and as a brightener in copper plating processes.[2][9][19]

References

- 1. researchgate.net [researchgate.net]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Mercaptobenzimidazole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. FMUP - Energetic, structural and tautomeric analysis of 2-mercaptobenzimidazole [sigarra.up.pt]

- 8. mercaptobenzimidazole.com [mercaptobenzimidazole.com]

- 9. chembk.com [chembk.com]

- 10. 2-Mercaptobenzimidazole | C7H6N2S | CID 707035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 2-Mercaptobenzimidazole | 583-39-1 [chemicalbook.com]

- 13. 2-mercaptobenzimidazole [stenutz.eu]

- 14. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity : Oriental Journal of Chemistry [orientjchem.org]

- 16. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 17. ijmrhs.com [ijmrhs.com]

- 18. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-Mercaptobenzimidazole CAS#: 583-39-1 [m.chemicalbook.com]

Synthesis of 2-Mercaptobenzimidazole from o-Phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-mercaptobenzimidazole from o-phenylenediamine, a critical reaction in the development of various pharmaceutical compounds. This document details the underlying chemical principles, outlines various experimental protocols, and presents key quantitative data to facilitate reproducible and efficient synthesis. Visual aids in the form of reaction pathways and experimental workflows are included to enhance understanding.

Introduction

2-Mercaptobenzimidazole (2-MBI) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, antihistamine, and analgesic properties. The core structure of 2-MBI is synthesized through the reaction of o-phenylenediamine with a source of a thiocarbonyl group, most commonly carbon disulfide. This guide explores the nuances of this synthetic route, providing detailed methodologies and comparative data for researchers in the field.

Chemical Reaction and Mechanism

The fundamental reaction for the synthesis of 2-mercaptobenzimidazole involves the condensation of o-phenylenediamine with carbon disulfide.[1][2] The reaction proceeds through the nucleophilic attack of the amino groups of o-phenylenediamine on the electrophilic carbon of carbon disulfide, followed by intramolecular cyclization and elimination of hydrogen sulfide to yield the final product.

Several catalytic systems can be employed to facilitate this reaction, including potassium hydroxide, tertiary amines, and potassium ethyl xanthate.[3][4][5] When a tertiary amine is used as a catalyst, it is proposed that an active intermediate, R3N-CS2, is formed, which then reacts with o-phenylenediamine.[4]

Experimental Protocols

Multiple effective protocols for the synthesis of 2-mercaptobenzimidazole have been reported. The following sections detail some of the most common and reliable methods.

Method 1: Synthesis using Potassium Hydroxide and Carbon Disulfide

This method, adapted from a study on novel radiotracers, utilizes potassium hydroxide as a catalyst.[5]

Procedure:

-

Dissolve potassium hydroxide (0.03 mol) in a mixture of 30 mL of 60% ethanol and 20 mL of water.

-

Add carbon disulfide (0.03 mol) to the stirred mixture and heat to 80 °C.

-

In a separate flask, dissolve o-phenylenediamine (0.03 mol) in 20 mL of ethanol at room temperature.

-

Add the o-phenylenediamine solution dropwise to the potassium hydroxide/carbon disulfide mixture.

-

Reflux the resulting mixture for 6 hours at 75-85 °C, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol by evaporation.

-

Dissolve the white residue in water and precipitate the product by adding 50% dilute acetic acid.

-

Recrystallize the crude product from a 1:1 water-ethanol mixture to obtain pure 2-mercaptobenzimidazole.[5]

Method 2: Synthesis using Potassium Ethyl Xanthate

This procedure is a well-established method for producing high-quality 2-mercaptobenzimidazole.[3]

Procedure:

-

In a 1-liter flask, combine o-phenylenediamine (32.4 g, 0.3 mole), potassium ethyl xanthate (52.8 g, 0.33 mole), 300 mL of 95% ethanol, and 45 mL of water.

-

Heat the mixture under reflux for 3 hours.

-

Cautiously add 12 g of Norit (activated carbon) and continue refluxing for an additional 10 minutes.

-

Filter the hot mixture to remove the Norit.

-

Heat the filtrate to 60-70 °C and add 300 mL of warm tap water (60-70 °C).

-

With good stirring, add a solution of 25 mL of acetic acid in 50 mL of water.

-

Allow the product to crystallize, then place the mixture in a refrigerator for 3 hours to complete crystallization.

-

Collect the product by filtration on a Büchner funnel and dry overnight at 40 °C.[3]

An alternative within this method is to replace potassium ethyl xanthate with 19 g of potassium hydroxide and 26 g (21 mL, 0.34 mole) of carbon disulfide, which yields a product of the same quality and quantity.[3]

Method 3: Synthesis in an Autoclave

For reactions requiring elevated temperature and pressure, an autoclave can be utilized.[1]

Procedure:

-

Dissolve o-phenylenediamine (5.0 g, 0.083 mol) in 75 mL of absolute ethanol.

-

Add 35 mL of carbon disulfide to the solution.

-

Transfer the mixture to an autoclave and seal it securely.

-

Heat the autoclave in a sand bath at 150 °C for 15 hours.

-

After cooling, transfer the mixture to a beaker and add 9 mL of 10% sodium hydroxide to remove any unreacted o-phenylenediamine.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the 2-mercaptobenzimidazole.

-

Filter, dry, and recrystallize the product from an ethanol-water mixture.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited experimental protocols, providing a clear comparison of yields and physical properties.

| Parameter | Method 1 (KOH/CS₂)[5] | Method 2 (Potassium Ethyl Xanthate)[3] | Method 3 (Autoclave)[1] |

| Yield | ~74% | 84-86.5% | Good Yield |

| Melting Point (°C) | 258 | 303-304 | Not specified |

| Purity | ≥97% (UHPLC) | Excellent | High Purity |

Table 1: Comparison of Reaction Yields, Melting Points, and Purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | Colorless monoclinic crystals (pure); brownish-yellow crystals (technical)[6] |

| 2-Mercaptobenzimidazole | C₇H₆N₂S | 150.20 | Glistening white crystals[3] |

Table 2: Physical Properties of Reactant and Product.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of 2-mercaptobenzimidazole.

Caption: Reaction pathway for the synthesis of 2-mercaptobenzimidazole.

Caption: General experimental workflow for 2-MBI synthesis.

Conclusion

The synthesis of 2-mercaptobenzimidazole from o-phenylenediamine is a robust and versatile reaction with several established protocols. The choice of method may depend on the desired scale, purity requirements, and available equipment. This guide provides the necessary technical details, comparative data, and visual aids to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs in the pursuit of novel therapeutic agents.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism and Stability of 2-Mercaptobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptobenzimidazole (2-MBI) is a heterocyclic compound of significant interest in medicinal chemistry and materials science, largely owing to its versatile chemical nature. A critical aspect of its reactivity and biological activity is its existence in a tautomeric equilibrium between a thione and a thiol form. This technical guide provides a comprehensive overview of the tautomerism and stability of 2-MBI, consolidating findings from both theoretical and experimental studies. It is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical processes.

Introduction

2-Mercaptobenzimidazole (C₇H₆N₂S) is a bicyclic molecule consisting of a fusion between a benzene and an imidazole ring, with a sulfur-containing functional group at the 2-position.[1] This structure allows for the existence of two tautomeric forms: the thione form (1,3-dihydro-2H-benzimidazole-2-thione) and the thiol form (1H-benzimidazole-2-thiol).[2] The equilibrium between these two forms is a crucial determinant of the molecule's physicochemical properties, including its reactivity, lipophilicity, and ability to interact with biological targets.[2] Understanding and controlling this tautomeric balance is therefore of paramount importance in the design of novel therapeutics and functional materials based on the 2-MBI scaffold.

Tautomeric Forms and Relative Stability

The tautomeric equilibrium of 2-MBI involves the migration of a proton between the nitrogen and sulfur atoms. The two primary forms are the thione and the thiol tautomers.

Thione Tautomer

The thione form is characterized by a carbon-sulfur double bond (C=S) and N-H bonds within the imidazole ring.[3] Computational and experimental evidence overwhelmingly indicates that the thione tautomer is the more stable form in both the gas phase and in various solvents.[4][5][6] This stability is attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol form and the overall aromaticity of the system.

Thiol Tautomer

The thiol form possesses a carbon-sulfur single bond with a proton attached to the sulfur atom (S-H), creating a sulfhydryl group, and a carbon-nitrogen double bond (C=N) within the imidazole ring. While less stable, the thiol form can be populated to varying degrees depending on the solvent environment and can be trapped by derivatization, for instance, through S-alkylation.[6]

Quantitative Stability Analysis

A substantial body of research has focused on quantifying the relative stabilities of the 2-MBI tautomers through both computational and experimental methods.

Computational Studies

Density Functional Theory (DFT) has been a powerful tool in elucidating the energetic landscape of 2-MBI tautomerism. The table below summarizes key computational findings.

| Computational Method | Basis Set | Phase | Calculated Energy Difference (Thione vs. Thiol) | Activation Energy (Intramolecular Proton Transfer) | Reference |

| B3LYP | 6-311G** | Gas | Thione is more stable | High barrier | [4] |

| G3(MP2)//B3LYP | - | Gas | Thione is the preferred form | - | [5][6] |

| B3LYP | 6-311++G(d,p) | Gas & Solution | Thione is dominant | Not specified | [4] |

Note: The energy difference is typically in the range of a few kcal/mol, favoring the thione tautomer.

Experimental Studies

Experimental determination of the energetic parameters of 2-MBI stability has been achieved through calorimetric techniques.

| Experimental Method | Phase | Measured Enthalpy of Formation (Gas Phase) | Tautomerization Energy (0 K) | Reference |

| Rotating-bomb calorimetry & Knudsen effusion | Gas | Derived from combustion and sublimation enthalpies | Favors thione tautomer | [5][6] |

Experimental Protocols

The study of 2-MBI tautomerism relies on a combination of spectroscopic and synthetic methodologies.

Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for investigating tautomeric equilibria in solution.

-

¹H NMR: The presence of distinct N-H and S-H protons for the thione and thiol forms, respectively, can be diagnostic. In many solvents, rapid proton exchange leads to a single, averaged signal.[7][8]

-

¹³C NMR: The chemical shift of the C2 carbon is particularly sensitive to the tautomeric state. The C=S carbon of the thione form resonates at a different frequency compared to the C-S carbon of the thiol form.[9]

-

¹⁵N NMR: This technique provides direct information about the nitrogen environment, with a significant chemical shift difference of approximately 100 ppm between the iminothiol and thioamide nitrogen atoms.[8]

Typical Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample of 2-MBI in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 10-20 mg/mL.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record ¹H, ¹³C, and ¹⁵N NMR spectra at a controlled temperature (e.g., 298 K). For studying the kinetics of proton exchange, variable temperature NMR experiments can be performed.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to determine the relative populations of the tautomers. Comparison with spectra of "locked" N-methyl and S-methyl derivatives can aid in signal assignment.[8]

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium, as the electronic transitions of the thione and thiol forms differ. The position of the absorption maximum can be influenced by the solvent polarity, which can shift the equilibrium.[10][11]

Typical Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of 2-MBI in a range of solvents with varying polarities (e.g., cyclohexane, ethanol, water).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectra over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the changes in the absorption maxima (λ_max) and molar absorptivity as a function of solvent polarity to infer shifts in the tautomeric equilibrium.

Synthesis of Tautomerically "Locked" Derivatives

To unequivocally characterize the properties of each tautomer, N-methyl and S-methyl derivatives of 2-MBI are often synthesized. These derivatives "lock" the molecule into a specific tautomeric form.

Alkylation of 2-MBI with alkyl halides in the presence of a base typically occurs at the sulfur atom.[6]

Example Protocol for S-methylation:

-

Dissolve 2-MBI in a suitable solvent such as ethanol or acetone.

-

Add an equimolar amount of a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the thiol group.

-

Add an equimolar amount of methyl iodide and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, isolate the product by filtration or extraction and purify by recrystallization.

While S-alkylation is generally favored, N-alkylation can be achieved under specific conditions, sometimes leading to a mixture of N,N'-disubstituted and N-monosubstituted products.

Visualizing Tautomerism and Reaction Pathways

Graphviz diagrams can be used to illustrate the tautomeric equilibrium and the influence of catalysts on the proton transfer mechanism.

Caption: Tautomeric equilibrium of 2-Mercaptobenzimidazole.

Caption: Proton transfer pathways for 2-MBI tautomerization.

Impact on Drug Development and Material Science

The tautomeric state of 2-MBI and its derivatives has profound implications:

-

Drug Discovery: The ability of a molecule to exist in different tautomeric forms can affect its binding affinity to a biological target. The different hydrogen bonding patterns and shapes of the thione and thiol forms can lead to distinct biological activities.[2]

-

Physicochemical Properties: Tautomerism influences properties such as solubility, pKa, and lipophilicity (logP), which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

-

Corrosion Inhibition: 2-MBI is an effective corrosion inhibitor, and its mechanism of action involves the adsorption of one or both tautomers onto a metal surface. The stability of the inhibitor and the protective film can be dependent on the tautomeric form and the environmental conditions.[12][13]

Conclusion

The tautomerism of 2-Mercaptobenzimidazole is a well-established phenomenon with the thione form being the thermodynamically more stable tautomer. A combination of computational modeling and experimental techniques, particularly NMR spectroscopy, has provided a deep understanding of the factors governing the tautomeric equilibrium. For researchers in drug development and materials science, a thorough appreciation of 2-MBI's tautomeric behavior is essential for the rational design of new molecules with desired properties and functions. This guide has summarized the key quantitative data and experimental approaches to aid in these endeavors.

References

- 1. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity : Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 3,4-Difluorobenzonitrile (EINECS 240-578-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-Difluorobenzonitrile, identified by EINECS number 240-578-3 and CAS number 64248-62-0.[1] This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It includes a detailed summary of its properties, experimental protocols for their determination, and visualizations of its synthetic applications. The presence of two fluorine atoms on the benzonitrile ring imparts unique electronic and steric characteristics, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]

Chemical Identity and Structure

| Identifier | Value |

| EINECS Number | 240-578-3 |

| CAS Number | 64248-62-0[1] |

| IUPAC Name | 3,4-difluorobenzonitrile[4] |

| Synonyms | 4-Cyano-1,2-difluorobenzene[5] |

| Molecular Formula | C₇H₃F₂N[1] |

| Molecular Weight | 139.10 g/mol [1][4] |

| SMILES String | Fc1ccc(cc1F)C#N |

| InChI Key | BTBFCBQZFMQBNT-UHFFFAOYSA-N |

Physical Properties

3,4-Difluorobenzonitrile is a white to off-white crystalline powder at room temperature.[2][3]

| Property | Value |

| Appearance | White to off-white crystalline powder[2][3] |

| Melting Point | 52-54 °C |

| Boiling Point | 198-200 °C[2] |

| Flash Point | 69 °C (closed cup) |

| Solubility | Soluble in organic solvents such as acetone, dichloromethane, and ethanol.[2] |

Chemical Properties and Applications

3,4-Difluorobenzonitrile serves as a crucial intermediate in organic synthesis, particularly for introducing fluorinated aromatic moieties into larger molecules.[2][3] This is highly advantageous in the development of pharmaceuticals and agrochemicals, as the inclusion of fluorine atoms can enhance the metabolic stability, bioavailability, and overall efficacy of the final product.[2] It is utilized in the preparation of fluorophenoxy herbicides and fluorine-substituted benzyl amides.[1] Its reactivity and versatility make it a key component in the synthesis of complex organic compounds.[2]

Spectral Data

Spectral analysis is crucial for the identification and characterization of 3,4-Difluorobenzonitrile. Available data includes:

-

¹H NMR, ¹³C NMR: Provides information on the hydrogen and carbon framework of the molecule.

-

Mass Spectrometry (GC-MS): Confirms the molecular weight and fragmentation pattern.[4]

-

Infrared (IR) Spectroscopy (FTIR): Shows characteristic absorption bands for the nitrile (C≡N) and C-F bonds.[4]

-

Raman Spectroscopy: Complements IR data for structural elucidation.[4]

Safety and Handling

3,4-Difluorobenzonitrile is classified as a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled.[4][6] It causes skin and serious eye irritation and may cause respiratory irritation.[4][6]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.

Experimental Protocols

Determination of Melting Point (Capillary Method - ASTM E324)

This method is used to determine the melting range of a crystalline organic compound, which is an indicator of its purity.[7][8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate temperature reading.

-

Record the temperature at which the first drop of liquid appears (the initial melting point).

-

Record the temperature at which the entire sample has turned into a clear liquid (the final melting point).

-

The melting range is the difference between the final and initial melting points. A narrow range (0.5-2°C) is indicative of high purity.

Determination of Boiling Point (Distillation Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[9]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a small volume (e.g., 5-10 mL) of 3,4-Difluorobenzonitrile and a few boiling chips into the distillation flask.

-

Set up the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the stable temperature at which the vapor is condensing and dripping into the condenser. Record this temperature.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Water Solubility (OECD 105 - Flask Method)

This method is suitable for substances with a solubility greater than 10⁻² g/L.[10][11][12]

Apparatus:

-

Flask with a stirrer

-

Constant temperature bath (e.g., 20 ± 0.5 °C)

-

Analytical balance

-

Centrifuge or filtration system

-

Analytical instrument for concentration determination (e.g., HPLC, GC)

Procedure:

-

Add an excess amount of 3,4-Difluorobenzonitrile to a known volume of water in a flask.

-

Place the flask in a constant temperature bath and stir the mixture.

-

Continue stirring until equilibrium is reached (preliminary tests can determine the required time).

-

Stop stirring and allow the mixture to settle.

-

Separate the aqueous phase from the undissolved solid by centrifugation or filtration.

-

Determine the concentration of 3,4-Difluorobenzonitrile in the clear aqueous solution using a suitable analytical method.

-

The water solubility is expressed as the mass of the substance per volume of water (e.g., in g/L or mg/L).

Conclusion

3,4-Difluorobenzonitrile is a versatile and valuable chemical intermediate with well-defined physical and chemical properties. Its unique fluorinated structure is key to its utility in the synthesis of high-performance materials, particularly in the pharmaceutical and agrochemical industries. The standardized protocols provided in this guide offer a framework for the accurate determination of its key properties, ensuring its effective and safe use in research and development.

References

- 1. scbt.com [scbt.com]

- 2. 3, 4 Difluorobenzonitrile – Chemical for Industrial and Research Use [yychemical.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,4-Difluorobenzonitrile | C7H3F2N | CID 587203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Difluorobenzonitrile 64248-62-0 | TCI AMERICA [tcichemicals.com]

- 6. capotchem.cn [capotchem.cn]

- 7. infinitalab.com [infinitalab.com]

- 8. store.astm.org [store.astm.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 11. filab.fr [filab.fr]

- 12. Water Solubility | Scymaris [scymaris.com]

Spectroscopic Profile of 2-Mercaptobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Mercaptobenzimidazole (2-MBI), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-Mercaptobenzimidazole, facilitating easy comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-MBI. The proton (¹H) and carbon-13 (¹³C) NMR data are presented below.

Table 1: ¹H NMR Spectroscopic Data for 2-Mercaptobenzimidazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| ~12.5 | br s | 1H | N-H | DMSO-d₆ |

| ~7.18 | m | 4H | Ar-H | DMSO-d₆ |

Data sourced from publicly available spectral databases.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for 2-Mercaptobenzimidazole

| Chemical Shift (δ) ppm | Assignment | Solvent |

| ~168.5 | C=S | DMSO-d₆ |

| ~131.0 | Ar-C | DMSO-d₆ |

| ~122.0 | Ar-CH | DMSO-d₆ |

| ~109.5 | Ar-CH | DMSO-d₆ |

Note: Due to the tautomeric nature of 2-MBI, the signals for the aromatic carbons can sometimes appear averaged in the NMR spectrum.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in 2-MBI. The characteristic absorption bands are detailed in the table below.

Table 3: IR Spectroscopic Data for 2-Mercaptobenzimidazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Broad | N-H and S-H stretching (tautomers) |

| ~1620 | Medium | C=N stretching |

| ~1475-1516 | Strong | Aromatic C=C stretching |

| ~1226 | Medium | C-N stretching |

| ~601 | Medium | C-S stretching |

Data compiled from various spectroscopic databases and literature.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 2-MBI.

Table 4: Mass Spectrometry Data for 2-Mercaptobenzimidazole

| m/z | Relative Intensity (%) | Assignment | Ionization Mode |

| 150.03 | 100 | [M]⁺ (Molecular Ion) | EI |

| 117.04 | ~60 | [M-SH]⁺ | ESI (-) |

| 149.02 | ~59 | [M-H]⁻ | ESI (-) |

Fragmentation patterns can vary depending on the ionization technique used.[5][8][9] The exact mass of 2-Mercaptobenzimidazole is approximately 150.0252 g/mol .[8]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on common practices in analytical chemistry.

NMR Spectroscopy Protocol

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, Varian, or JEOL) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR is recommended.[5][10]

Sample Preparation:

-

Dissolve approximately 5-10 mg of 2-Mercaptobenzimidazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is commonly used due to the good solubility of 2-MBI and its ability to allow for the observation of exchangeable protons (N-H).[1]

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 2-Mercaptobenzimidazole with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet-forming die and press it under high pressure to form a transparent or semi-transparent pellet.

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.[5]

Data Acquisition:

-

Record the background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol

Instrumentation: A variety of mass spectrometers can be used, such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or a standalone mass spectrometer with a direct insertion probe.[5][11] Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[5][8]

Sample Preparation (for GC-MS):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

The sample may require derivatization to increase its volatility for GC analysis.[11]

Sample Preparation (for LC-MS):

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., a mixture of water, methanol, or acetonitrile with a small amount of formic acid or ammonium acetate).[8]

Data Acquisition:

-

Introduce the sample into the ion source of the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range. For fragmentation analysis (MS/MS), the parent ion of interest is selected and fragmented to produce a daughter ion spectrum.[8]

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 2-Mercaptobenzimidazole.

Caption: General workflow for spectroscopic analysis of 2-Mercaptobenzimidazole.

References

- 1. 2-Mercaptobenzimidazole(583-39-1) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 2-Mercaptobenzimidazole(583-39-1) 13C NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Mercaptobenzimidazole | C7H6N2S | CID 707035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Mercaptobenzimidazole(583-39-1) IR Spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. massbank.eu [massbank.eu]

- 9. massbank.eu [massbank.eu]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. A novel approach for simultaneous determination of 2-mercaptobenzimidazole and derivatives of 2-thiouracil in animal tissue by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Mercaptobenzimidazole (CAS 583-39-1)

Introduction

2-Mercaptobenzimidazole (2-MBI), identified by CAS number 583-39-1, is a heterocyclic organic compound with the chemical formula C₇H₆N₂S.[1] It consists of a benzimidazole core substituted with a thiol group at the 2-position. The molecule exists in tautomeric forms, the thiol and the thione, with the thione form being predominant.[2] This compound and its derivatives are of significant interest due to their broad range of industrial and pharmacological applications. Industrially, 2-MBI is a well-established antioxidant and vulcanization accelerator in the rubber and polymer industries.[1][3] In the realm of drug development, it serves as a versatile scaffold for synthesizing molecules with diverse biological activities, including antimicrobial, antioxidant, anticonvulsant, and enzyme inhibitory properties.[2][4]

Physicochemical Properties

2-Mercaptobenzimidazole is typically a light yellow or off-white crystalline powder.[1] A summary of its key quantitative properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 583-39-1 | [1] |

| Molecular Formula | C₇H₆N₂S | [1] |

| Molar Mass | 150.20 g/mol | [1] |

| Melting Point | >300 °C (lit.) / 300-304 °C (lit.) | [1][5] |

| Density | 1.42 g/cm³ | [1][5] |

| Boiling Point | 270.6 ± 23.0 °C (Predicted) | [5] |

| Flash Point | >250 °C / >400 °C (closed cup) | [5] |

| Water Solubility | <0.1 g/100 mL at 23.5 °C / Insoluble | [1][5] |

| Solubility | Soluble in acetone, ethanol, and ethyl acetate | [1][6] |

| pKa | 10.24 ± 0.10 (Predicted) | [5] |

| LogP | 0.88-1.66 at 20-25 °C | [5] |

| Vapor Pressure | 0-0.001 Pa at 25 °C | [5] |

| Refractive Index | 1.5500 (estimate) / 1.744 | [3][5] |

| Appearance | Light yellow to off-white crystalline powder | [1][6] |

Synthesis and Experimental Protocols

2-Mercaptobenzimidazole can be synthesized through several routes, most commonly involving the condensation of o-phenylenediamine with a sulfur-containing reactant.

Synthesis Workflow

References

biological activities of 2-mercaptobenzimidazole derivatives

An In-depth Technical Guide to the Biological Activities of 2-Mercaptobenzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse biological activities exhibited by 2-mercaptobenzimidazole (2-MBI) derivatives. The unique structural features of the 2-MBI core have made it a privileged scaffold in medicinal chemistry, leading to the development of compounds with a wide range of therapeutic properties. This document summarizes key findings, presents quantitative data for easy comparison, details experimental protocols, and visualizes complex information through diagrams.

Synthesis of 2-Mercaptobenzimidazole Derivatives

The synthesis of 2-MBI derivatives is typically achieved through various chemical reactions, with the Mannich reaction being a prominent method. A general approach involves the reaction of 2-mercaptobenzimidazole with an aldehyde (commonly formaldehyde) and a secondary amine. Another common strategy is the S-alkylation and N-alkylation of the 2-MBI core, followed by further modifications to introduce diverse functional groups.[1]

A novel synthesis method involves the reaction of o-phenylenediamines with N-aminorhodanine.[2] This approach provides an alternative route to 2-mercaptobenzazole derivatives. One specific protocol involves heating o-phenylenediamines with N-aminorhodanine in xylene for several hours.[2]

The following diagram illustrates a generalized synthetic scheme for creating a library of 2-mercaptobenzimidazole derivatives.

Caption: Generalized Mannich reaction for the synthesis of 2-MBI derivatives.

Antimicrobial Activity

Derivatives of 2-mercaptobenzimidazole have demonstrated significant activity against a range of bacterial and fungal pathogens.[3][4][5] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[6]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 2-MBI derivatives against different microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Series 5b, 5d, 5g, 5i | Staphylococcus aureus, Enterococcus faecalis (Gram-positive) | - | [4][5] |

| Klebsiella pneumoniae, Escherichia coli (Gram-negative) | - | [4][5] | |

| Series 6b, 6e, 6f, 6i | Aspergillus fumigatus, Candida albicans (Fungal) | - | [4][5] |

| Compound 4b | S. aureus | - | [7][8] |

| E. coli | - | [7][8] | |

| Compound 3b | S. aureus | - | [7][8] |

| E. coli | - | [7][8] |

Note: Specific MIC values were not consistently provided in the search results, but the referenced studies indicate significant activity for the listed compounds.

Experimental Protocol: Agar Well Diffusion Assay

A common method to evaluate the antibacterial activity of 2-MBI derivatives is the agar well diffusion assay.[7][8]

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

-

Seeding of Agar Plates: The surface of a sterile agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the bacterial suspension using a sterile cotton swab.

-

Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

-

Application of Test Compounds: A defined volume of the 2-MBI derivative solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement of Inhibition Zones: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

The following diagram illustrates the workflow for the agar well diffusion assay.

Caption: Workflow of the agar well diffusion assay for antimicrobial screening.

Anticancer Activity

Numerous studies have highlighted the potential of 2-mercaptobenzimidazole derivatives as anticancer agents.[9][10][11] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.[12]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of selected 2-MBI derivatives against different human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 26 | Human Colorectal Carcinoma (HCT-116) | - | [10] |

| Compound 6b | Hepatocellular Carcinoma (HepG2) | 6.83 | [13] |

| Breast Cancer (MCF-7) | 3.64 | [13] | |

| Breast Cancer (MDA-MB-231) | 2.14 | [13] | |

| Cervical Cancer (HeLa) | 5.18 | [13] | |

| Fluoro aryl benzimidazole derivative 1 | Osteosarcoma (HOS) | 1.8 | [12] |

| Melanoma (G361) | 2.0 | [12] | |

| Breast Cancer (MCF-7) | 2.8 | [12] | |

| Leukemia (K-562) | 7.8 | [12] | |

| Compounds 15a-b | Cervical Cancer (HeLa) | 1.44 - 1.62 | [12] |

Note: A specific IC50 value for compound 26 was not provided in the abstract.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 2-MBI derivative for a defined period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and a vehicle control are included.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

Antioxidant Activity

Several 2-mercaptobenzimidazole derivatives have been reported to possess antioxidant properties.[1][14] Their ability to scavenge free radicals is a key aspect of this activity.

Quantitative Antioxidant Data

The following table shows the IC50 values of some 2-MBI derivatives in the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

| Compound/Derivative | DPPH Scavenging IC50 (µM) | Reference |

| Compound 13 | 131.50 | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method for evaluating the antioxidant capacity of chemical compounds.[7]

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the 2-MBI derivative. A control containing the solvent instead of the test compound is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Enzyme Inhibition

2-Mercaptobenzimidazole derivatives have been investigated as inhibitors of various enzymes, playing a role in different pathological conditions.[1][15][16]

Quantitative Enzyme Inhibition Data

The following table summarizes the IC50 values of 2-MBI derivatives against different enzymes.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference | | :--- | :--- | :--- | | Compound 13 | α-Glucosidase | 352 (µg/mL) |[1] | | Compound 11 | Acetylcholinesterase (AChE) | 37.64 ± 0.2 |[15] | | Compound 9 | Acetylcholinesterase (AChE) | 74.76 ± 0.3 |[15] | | Analog 4 | Mushroom Tyrosinase (monophenolase) | Sub-micromolar |[16] | | Compound 6b | EGFR | 0.279 |[13] | | | HER2 | 0.224 |[13] | | | VEGFR2 | 0.565 |[13] | | | CDK2 | 0.886 |[13] |

Experimental Protocol: General Enzyme Inhibition Assay

The protocol for an enzyme inhibition assay varies depending on the specific enzyme and substrate. However, a general workflow can be outlined.

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and the 2-MBI derivative inhibitor at desired concentrations in an appropriate buffer.

-

Pre-incubation: The enzyme is often pre-incubated with the inhibitor for a specific period to allow for binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

-

Monitoring the Reaction: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using various techniques such as spectrophotometry, fluorometry, or chromatography.

-

Data Analysis: The initial reaction rates are calculated for different inhibitor concentrations. The percentage of inhibition is determined, and the IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer activity of 2-mercaptobenzimidazole derivatives is often mediated through the modulation of specific signaling pathways. For instance, some derivatives have been shown to induce apoptosis by affecting the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[12] The following diagram depicts a simplified representation of an apoptosis induction pathway that could be targeted by these compounds.

Caption: Simplified pathway of apoptosis induction by 2-MBI derivatives.

References

- 1. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 3. ijmrhs.com [ijmrhs.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials [frontiersin.org]

- 16. researchgate.net [researchgate.net]

2-Mercaptobenzimidazole: A Comprehensive Technical Guide to its Role as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries, leading to substantial economic losses and safety concerns.[1][2] The use of organic corrosion inhibitors is a cornerstone of material protection strategies.[3][4] Among these, 2-Mercaptobenzimidazole (2-MBI) has emerged as a highly effective and versatile corrosion inhibitor, particularly for metals such as copper, steel, and aluminum in various aggressive environments.[1][5][6] This technical guide provides an in-depth analysis of the core principles of 2-MBI's inhibitory action, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism.

Mechanism of Corrosion Inhibition

The efficacy of 2-Mercaptobenzimidazole as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, forming a stable and protective film.[1] This film acts as a physical barrier, isolating the metal from the corrosive environment.[1] The molecular structure of 2-MBI, featuring sulfur and nitrogen heteroatoms and a benzimidazole ring, is crucial to its function.[1][6]

Adsorption Process: The adsorption of 2-MBI on a metal surface is a complex process that can involve both physisorption and chemisorption.[2]

-

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

-

Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or charge transfer between the inhibitor molecule and the metal surface, leading to the formation of a coordinate bond.[2] The lone pair electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the aromatic ring in 2-MBI, play a significant role in this process.[2][5]

Tautomeric Forms: 2-Mercaptobenzimidazole exists in two tautomeric forms: the thione and the thiol form. Theoretical studies using Density Functional Theory (DFT) have indicated that the thione form is the more stable tautomer and is primarily responsible for the corrosion inhibition.[5] The thione form exhibits a higher electron-donating capacity and a lower energy gap, facilitating stronger adsorption onto the metal surface.[5]

Protective Film Formation: Upon adsorption, 2-MBI molecules can self-assemble to form a dense and stable protective layer.[7] This film can be as thin as 20-30 nm and is composed of the constitutional elements of 2-MBI (carbon, sulfur, and nitrogen).[3][8] The orientation of the adsorbed molecules can vary, with some studies suggesting a flat orientation on the metal surface.[5]

The following diagram illustrates the general mechanism of corrosion inhibition by 2-MBI.

Quantitative Performance Data

The inhibition efficiency (IE) of 2-MBI is a key metric for evaluating its performance. It is typically calculated using the following formula:

IE (%) = [(CR0 - CRi) / CR0] * 100

Where:

-

CR0 is the corrosion rate in the absence of the inhibitor.

-

CRi is the corrosion rate in the presence of the inhibitor.

The following tables summarize the quantitative data on the inhibition efficiency of 2-MBI and its derivatives for different metals in various corrosive media.

Table 1: Inhibition Efficiency of 2-MBI for Mild Steel in Acidic Media

| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |

| 2-MBI | 1.0 M HCl | 10-3 M | 35 | 98 | [9] |

| 3,4-dihydro-2H-benzo[4][10]imidazo[2,1-b]thiazole (3-BIT) | 1.0 M HCl | 5 x 10-3 M | 30 | 93.4 | [6][11] |

| 2,3-dihydrobenzo[4][10]imidazo[2,1-b]thiazole (2-BIT) | 1.0 M HCl | 5 x 10-3 M | 30 | 89.10 | [6][11] |

Table 2: Inhibition Efficiency of 2-MBI for Copper in Various Media

| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| 2-MBI | Simulated Marine Environment | 0.5 wt. % | 90.96 | [12] |

| 2-MBI | 3 wt. % NaCl | Not Specified | High | [7] |

Table 3: Inhibition Efficiency of 2-MBI for Aluminum Alloy in Chloride Solution

| Inhibitor | Corrosive Medium | Immersion Time | Inhibition Efficiency (%) | Reference |

| 2-MBI | 0.1 M NaCl | 1 day | 65 | [3][8] |

| 2-MBI | 0.1 M NaCl | 14 days | 21 | [3][8] |

Experimental Protocols

The evaluation of corrosion inhibitors like 2-MBI relies on a suite of well-established experimental techniques. The following sections detail the methodologies for key experiments.

Weight Loss Measurements

This is a simple and direct method to determine the corrosion rate.

Methodology:

-

Specimen Preparation: Metal specimens of known dimensions and weight are prepared. Their surfaces are typically abraded with different grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.

-

Immersion: The prepared specimens are immersed in the corrosive solution with and without the inhibitor for a specified period at a constant temperature.

-

Cleaning: After the immersion period, the specimens are removed, and the corrosion products are cleaned off using an appropriate cleaning solution (e.g., a solution containing HCl and hexamethylenetetramine).

-

Final Weighing: The cleaned specimens are washed, dried, and re-weighed.

-

Corrosion Rate Calculation: The weight loss is used to calculate the corrosion rate (CR) in units such as grams per square meter per hour (g m-2 h-1).

The following diagram outlines the workflow for the weight loss experiment.

Electrochemical Techniques

Electrochemical methods provide rapid and sensitive measurements of corrosion rates and insights into the inhibition mechanism.

4.2.1. Potentiodynamic Polarization (PDP)

This technique involves polarizing the working electrode (the metal specimen) from its open-circuit potential (OCP) in both the anodic and cathodic directions and measuring the resulting current.

Methodology:

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

-

Stabilization: The working electrode is immersed in the test solution for a period to allow the OCP to stabilize.

-

Polarization Scan: A potentiodynamic scan is performed by sweeping the potential at a slow scan rate (e.g., 1 mV/s) over a defined range around the OCP.

-

Data Analysis: The resulting polarization curve (log |current density| vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated from the icorr values. A significant shift in Ecorr in the presence of the inhibitor indicates whether it is an anodic, cathodic, or mixed-type inhibitor.[9]

4.2.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes and the properties of the protective film.

Methodology:

-

Electrochemical Cell and Stabilization: The setup is the same as for PDP.

-

Impedance Measurement: A small amplitude AC potential signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

-

Data Analysis: The impedance data is typically presented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct in the presence of the inhibitor indicates a decrease in the corrosion rate.

The following diagram shows a generalized workflow for electrochemical experiments.

Theoretical and Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the relationship between the molecular structure of 2-MBI and its inhibition efficiency.[10][13] These studies provide insights into:

-

Molecular Properties: Calculation of parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment, and Mulliken charges on the active atoms.[5][10] A higher EHOMO value generally corresponds to a better electron-donating ability, leading to stronger adsorption on the metal surface.[14]

-

Adsorption Energy: Molecular dynamics simulations can be used to calculate the binding energy between the 2-MBI molecule and the metal surface, providing a measure of the adsorption strength.[5] Studies have shown that the binding energy of the thione form of 2-MBI follows the order: Fe > Cu > Al.[5]

The following diagram illustrates the relationship between quantum chemical parameters and corrosion inhibition efficiency.

Conclusion

2-Mercaptobenzimidazole stands out as a highly effective corrosion inhibitor for a range of metals in diverse corrosive environments. Its mechanism of action, centered on the formation of a robust and stable protective film through adsorption, is well-supported by both experimental and theoretical evidence. The presence of sulfur and nitrogen heteroatoms in its molecular structure is key to its strong interaction with metal surfaces. The quantitative data presented in this guide underscores its high inhibition efficiencies under various conditions. The detailed experimental protocols provide a framework for the systematic evaluation of 2-MBI and other potential corrosion inhibitors. Continued research, particularly in the development of novel 2-MBI derivatives and the long-term stability of the protective film, will further enhance its practical applications in industrial corrosion protection.

References

- 1. nbinno.com [nbinno.com]

- 2. staff.najah.edu [staff.najah.edu]

- 3. Evolution and stability of 2-mercaptobenzimidazole inhibitor film upon Al alloy 6061 [research-repository.rmit.edu.au]

- 4. [PDF] Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid | Semantic Scholar [semanticscholar.org]

- 5. electrochemsci.org [electrochemsci.org]

- 6. Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. electrochemsci.org [electrochemsci.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Mercaptobenzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzimidazole and its derivatives represent a versatile class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The benzimidazole core is a key pharmacophore found in numerous clinically used drugs, and the introduction of a thiol group at the 2-position provides a reactive handle for further molecular elaboration. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, and anticancer properties.[1] This document provides detailed protocols for the synthesis of the parent 2-mercaptobenzimidazole scaffold and several classes of its derivatives, along with data tables for easy comparison of reaction outcomes.

Synthesis of the 2-Mercaptobenzimidazole Core

The foundational step in accessing derivatives is the synthesis of 2-mercaptobenzimidazole itself. The most common and established method involves the cyclocondensation of o-phenylenediamine with a carbon disulfide source. Several variations of this procedure exist, offering different advantages in terms of reaction conditions, yield, and purity.

Protocol 1: Reaction with Carbon Disulfide in an Autoclave

This method utilizes high temperature and pressure to drive the reaction between o-phenylenediamine and carbon disulfide.[2]

Experimental Protocol:

-

Dissolve o-phenylenediamine (5.0 g, 0.046 mol) in absolute ethanol (75 ml).

-

Add carbon disulfide (35 ml) to the solution.

-

Transfer the reaction mixture to a high-pressure autoclave.

-

Seal the autoclave and heat it in a sand bath at 150°C for 15 hours.

-

After cooling, transfer the mixture to a beaker and add 9 ml of 10% sodium hydroxide solution to remove any unreacted o-phenylenediamine.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the 2-mercaptobenzimidazole.

-

Filter the precipitate, dry it, and recrystallize from an ethanol/water mixture.

Protocol 2: Reaction with Potassium Ethyl Xanthate

An alternative and often higher-yielding method employs potassium ethyl xanthate as the source of the thiocarbonyl group, avoiding the need for an autoclave.[3]

Experimental Protocol:

-

In a 1-liter flask, combine o-phenylenediamine (32.4 g, 0.3 mol), potassium ethyl xanthate (52.8 g, 0.33 mol), 95% ethanol (300 ml), and water (45 ml).[3]

-

Heat the mixture under reflux for 3 hours.[3]

-

Cautiously add activated charcoal (Norit, 12 g) and continue refluxing for 10 minutes.

-

Filter the hot mixture to remove the charcoal.

-

Heat the filtrate to 60-70°C and add 300 ml of warm tap water (60-70°C).

-

With good stirring, add a solution of acetic acid (25 ml) in water (50 ml) to precipitate the product.[3]

-

Cool the mixture in a refrigerator for 3 hours to complete crystallization.

-

Collect the crystalline product by filtration and dry at 40°C.

Data Summary for Core Synthesis

| Method | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| Autoclave | o-phenylenediamine, Carbon Disulfide | Ethanol | 15 hours | Not Specified | >300 | [2][4] |

| Reflux | o-phenylenediamine, Potassium Ethyl Xanthate | Ethanol/Water | 3 hours | 84-86.5 | 303-304 | [3] |

Synthesis of 2-Mercaptobenzimidazole Derivatives

The presence of a reactive thiol group and two secondary amine protons in the 2-mercaptobenzimidazole scaffold allows for a variety of derivatization strategies.

S-Alkylation to Thioethers

Alkylation of the sulfur atom is a common strategy to introduce diverse functional groups.

Experimental Protocol:

-

A mixture of 2-mercaptobenzimidazole (0.1 mol), dry acetone (300 ml), and anhydrous potassium carbonate (0.1 mol) is prepared.[5]

-

Ethyl chloroacetate (0.13 mol) is added to the mixture.[5]

-

The reaction mixture is heated under reflux for 6 hours, with progress monitored by Thin Layer Chromatography (TLC).[5]

-

After completion, the mixture is filtered, and the filtrate is evaporated under reduced pressure.

-

The resulting residue is recrystallized from ethanol to yield the S-alkylated product.[5]

Mannich Reaction for N-Aminomethyl Derivatives

The Mannich reaction is employed to introduce aminomethyl groups at the nitrogen atoms of the benzimidazole ring, leading to compounds with potential biological activities.[6]

Experimental Protocol:

-

Dissolve equimolar quantities (0.01 mol) of 2-mercaptobenzimidazole and a selected secondary amine in methanol (30 ml) in an ice bath with constant stirring.[6]

-

Slowly add formaldehyde (0.01 mol) to the solution.[6]

-

Heat the mixture to reflux for 3 hours.[6]

-

Store the reaction mixture overnight in a freezer to facilitate crystallization.

-

Collect the resulting crystals of the Mannich base and recrystallize from alcohol.[6]

One-Pot Synthesis of 2-Benzimidazolesulfonamides

This protocol describes the conversion of 2-mercaptobenzimidazole into sulfonamide derivatives in a single reaction vessel.[7]

Experimental Protocol:

-

In a suitable reaction vessel, convert 2-mercaptobenzimidazole to 2-benzimidazolesulfonyl chloride using an H₂O₂–PCl₅ reagent system in acetonitrile at room temperature.[7]

-

To the same pot, add an aromatic amine.

-

The reaction proceeds to form the corresponding 2-benzimidazolesulfonamide derivative.[7]

-

Isolate and purify the product using standard techniques.

Data Summary for Derivative Synthesis

| Derivative Type | Key Reagents | Reaction Type | Typical Yield (%) | Reference |

| S-Alkylated Thioethers | Alkyl halides (e.g., ethyl chloroacetate), K₂CO₃ | Nucleophilic Substitution | 87 | [5] |

| Mannich Bases | Secondary amine, Formaldehyde | Mannich Reaction | 69 | [6] |

| Sulfonamides | H₂O₂–PCl₅, Aromatic amines | Oxidative Chlorination & Amination | Excellent (not quantified) | [7] |

| Disulfides | Hydrogen Peroxide (30%) | Oxidation | Not Specified | [2] |

Visualizing Synthetic Pathways

The following diagrams illustrate the core synthetic routes for 2-mercaptobenzimidazole and its key derivatives.

Caption: General synthesis of 2-Mercaptobenzimidazole.

Caption: Key derivatization pathways for 2-Mercaptobenzimidazole.

Potential Signaling Pathways and Biological Activities

While the direct signaling pathways for many 2-mercaptobenzimidazole derivatives are still under investigation, their broad biological activities suggest interactions with multiple cellular targets. For instance, their analgesic and anti-inflammatory effects may involve the inhibition of cyclooxygenase (COX) enzymes or modulation of opioid receptors.[8] The anticonvulsant activity could be related to the modulation of ion channels or neurotransmitter systems in the central nervous system. Further research is needed to elucidate the precise molecular mechanisms.

Caption: Hypothesized mechanism of action.

Conclusion

The synthetic accessibility and diverse biological profile of 2-mercaptobenzimidazole derivatives make them a highly attractive scaffold for drug discovery and development. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize and explore this important class of compounds. The modular nature of the derivatization reactions allows for the generation of large compound libraries for structure-activity relationship (SAR) studies, paving the way for the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity : Oriental Journal of Chemistry [orientjchem.org]

- 6. scispace.com [scispace.com]

- 7. hakon-art.com [hakon-art.com]

- 8. Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Mercaptobenzimidazole as a Corrosion Inhibator for Steel in Acidic Media

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 2-Mercaptobenzimidazole (2-MBI) as a corrosion inhibitor for steel in acidic environments. The information compiled is based on various scientific studies and is intended to guide researchers in setting up and conducting experiments to evaluate the efficacy of 2-MBI.

Overview of 2-Mercaptobenzimidazole (2-MBI) as a Corrosion Inhibitor